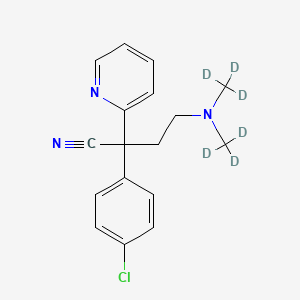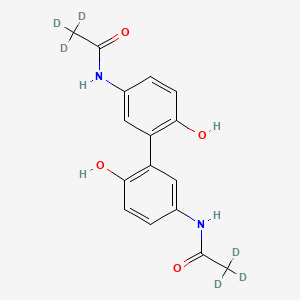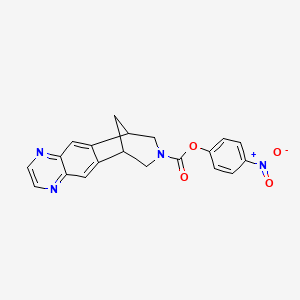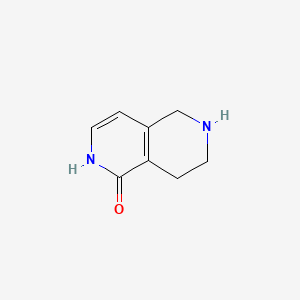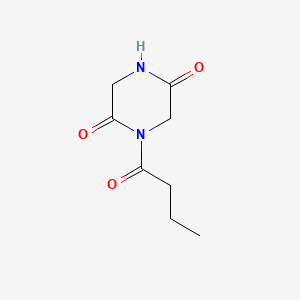
Pimozide-d5 N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimozide-d5 N-Oxide: is a deuterium-labeled derivative of Pimozide, a compound known for its role as a dopamine receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pimozide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pimozide-d5 N-Oxide involves the incorporation of deuterium into the Pimozide molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pimozide-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Applications De Recherche Scientifique
Pimozide-d5 N-Oxide is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of Pimozide.
Biology: Used to study the interaction of Pimozide with various biological targets, including dopamine receptors.
Medicine: Used in the development of new therapeutic agents targeting dopamine receptors.
Industry: Used in the production of deuterium-labeled compounds for various applications
Mécanisme D'action
Pimozide-d5 N-Oxide exerts its effects by binding to and inhibiting dopamine receptors, particularly the D2 receptor. This inhibition leads to a decrease in dopamine signaling, which is associated with its therapeutic effects in conditions such as Tourette’s Disorder .
Comparaison Avec Des Composés Similaires
Pimozide: The non-deuterated form of Pimozide-d5 N-Oxide, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist with similar therapeutic effects.
Chlorpromazine: A less potent dopamine receptor antagonist compared to Pimozide.
Uniqueness: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolic profiles .
Propriétés
Numéro CAS |
1794795-40-6 |
|---|---|
Formule moléculaire |
C28H29F2N3O2 |
Poids moléculaire |
482.586 |
Nom IUPAC |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuterio-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
Clé InChI |
SAVNBLOUWOJISO-SQXKFXMRSA-N |
SMILES |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] |
Synonymes |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)
![Dibenz[a,h]anthracene-d14](/img/structure/B589107.png)
![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)
